

Application Notes: Utilizing Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Bioconjugation

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Compound of Interest				
Compound Name:	Mal-PEG4-Glu(TFP ester)-NH-m-			
	PEG24			
Cat. No.:	B8027684	Get Quote		

1. Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its unique modular structure provides high specificity, improved hydrophilicity, and precise spatial control between conjugated molecules. This linker is part of a class of reagents designed to create stable, high-purity conjugates with favorable pharmacokinetic profiles.[5][6]

2. Molecular Structure and Functional Components

The linker's design incorporates several key functional units, each contributing to its overall utility:

- Maleimide (Mal): This functional group specifically reacts with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.
 [7]
- Tetrafluorophenyl (TFP) Ester: This highly reactive group targets primary amines (-NH₂), such as those on lysine residues or the N-terminus of a protein, to form a stable amide bond.
 TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[8][9][10]
 [11]



- PEG Spacers (PEG4 and m-PEG24): The molecule contains two discrete PEG chains. The short PEG4 segment provides spacing, while the longer, methoxy-terminated m-PEG24 chain significantly enhances the hydrophilicity of the entire conjugate. This PEGylation helps to improve solubility, reduce aggregation, minimize immunogenicity, and extend the circulation half-life of the final product.[4][5][6]
- Glutamic Acid (Glu) Backbone: This provides a scaffold for the attachment of the reactive TFP ester.

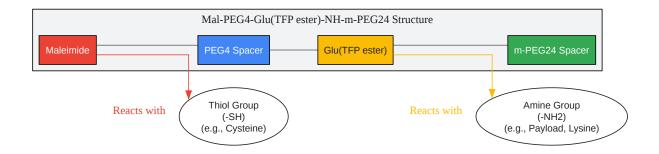
This structure allows for a specific and controlled two-step conjugation process, making it an ideal tool for linking a targeting biomolecule (like an antibody) to a payload (like a cytotoxic drug).[12]

3. Key Applications

The primary application for this linker is in the construction of Antibody-Drug Conjugates (ADCs).[1][13]

- ADC Development: In ADCs, an antibody is used to specifically target diseased cells (e.g., cancer cells). The linker covalently attaches a potent cytotoxic drug to the antibody. The Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 linker is used to first attach to an amine-containing drug payload via its TFP ester, and the resulting complex is then conjugated to free thiols on the antibody. The long m-PEG24 chain can act as a hydrophilic shield for the often-hydrophobic drug payload, improving the ADC's overall properties.[5][6]
- Protein and Peptide Modification: This linker can be used to conjugate proteins with other molecules, such as fluorescent dyes, small molecule inhibitors, or peptides, for research and diagnostic purposes.
- Nanoparticle Functionalization: The linker can be used to attach biomolecules (e.g., targeting ligands) to the surface of nanoparticles for targeted delivery applications.[8]
- 4. Visualization of Linker Structure and Workflow





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Caption: Structure and reactivity of the heterobifunctional linker.

Quantitative Data and Recommended Conditions

For successful bioconjugation, adherence to optimized reaction parameters is critical. The tables below summarize the key properties and recommended conditions for using this linker.

Table 1: Properties of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Property	Value	Reference
Molecular Formula	C78H134F4N4O35	[5][14]
Molecular Weight	1763.9 g/mol	[5][14]
Reactive Group 1	Maleimide (reacts with -SH)	[7][15]
Reactive Group 2	TFP Ester (reacts with -NH ₂)	[8][11]
Solubility	Soluble in organic solvents (DMSO, DMF, Acetonitrile, Methanol)	[5]

| Storage | Store at -20°C with desiccant. Equilibrate to room temperature before opening. |[5]



Table 2: Recommended Reaction Conditions for Conjugation

Parameter	TFP Ester Reaction (Amine Target)	Maleimide Reaction (Thiol Target)	Reference
Optimal pH Range	7.5 – 8.0	6.5 – 7.5	[5][7][8][15]
Recommended Buffer	Amine-free buffers (e.g., PBS, HEPES, Borate)	Thiol-free buffers (e.g., PBS, MES, HEPES); degassed	[16]
Molar Excess of Linker	1.5- to 5-fold excess over amine-molecule	10- to 20-fold excess of Maleimide-activated molecule over protein	[17]
Solvent	Dissolve linker in anhydrous DMSO or DMF first; keep final organic solvent <10% in reaction	Aqueous buffer	[12][16]
Reaction Time	1-4 hours at room temperature	2 hours at room temperature or overnight at 4°C	[16]

| Quenching Agent | 50-100 mM Tris or Hydroxylamine | L-cysteine or β-mercaptoethanol |[16] |

Table 3: Common Techniques for Conjugate Analysis



Analysis Goal	Technique	Expected Outcome	Reference
Purity & Aggregation	Size Exclusion Chromatography (SEC-HPLC)	Single, sharp peak for the purified conjugate.	[18]
Conjugation Success	SDS-PAGE	Increase in molecular weight (band shift) compared to the unconjugated protein.	[18]
Structural Confirmation	Mass Spectrometry (LC-MS)	Observed mass should match the calculated mass of the final conjugate.	[19][20]

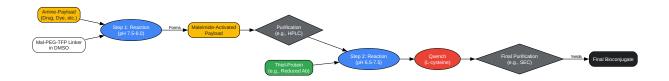
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry | Quantifies the average number of drug molecules conjugated per antibody. |[19]

Experimental Protocols

A two-step sequential conjugation strategy is highly recommended to prevent the formation of undesired byproducts. The following protocol details the conjugation of an amine-containing payload (e.g., a drug) to the linker, followed by conjugation to a thiol-containing protein (e.g., a reduced antibody).

Workflow Visualization





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Caption: A two-step workflow for bioconjugation.

Protocol 1: Step-by-Step Methodology

Materials Required:

- Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Linker
- Amine-containing payload molecule
- Thiol-containing protein (or protein with disulfide bonds and a reducing agent like TCEP)
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer 1 (pH 7.5-8.0): 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
- Reaction Buffer 2 (pH 7.0): 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0, degassed
- Quenching Solution: 1 M L-cysteine in water
- Purification equipment (e.g., HPLC, desalting columns, SEC system)

Step 1: Activation of Payload with TFP Ester

• Preparation: Bring the vial of the linker to room temperature before opening.



- Dissolve Linker: Immediately before use, dissolve the required amount of **Mal-PEG4-Glu(TFP ester)-NH-m-PEG24** in anhydrous DMSO to a concentration of 10-20 mM.
- Dissolve Payload: Dissolve the amine-containing payload in Reaction Buffer 1 (pH 7.5). If solubility is an issue, it can be dissolved in a minimal amount of DMSO before dilution with the buffer.
- Reaction: Add a 1.5- to 3-fold molar excess of the dissolved linker to the payload solution. Ensure the final concentration of DMSO is below 10% (v/v).
- Incubation: Let the reaction proceed for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Purify the resulting maleimide-activated payload from excess linker and unreacted payload using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified product.

Step 2: Conjugation of Maleimide-Activated Payload to Protein

- Protein Preparation:
 - If your protein already has free thiols, proceed to step 2.
 - If not, reduce the protein's disulfide bonds. Dissolve the protein (e.g., antibody at 5-10 mg/mL) in Reaction Buffer 2. Add a 20-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1-2 hours at 37°C. The reduced protein can typically be used directly without removing the TCEP.[17]
- Reaction: Dissolve the purified maleimide-activated payload from Step 1 in Reaction Buffer
 Immediately add it to the reduced protein solution at a 10- to 20-fold molar excess relative to the protein.
- Incubation: Incubate for 2 hours at room temperature or overnight at 4°C under gentle agitation, protected from light. The reaction vessel should be flushed with nitrogen or argon to prevent re-oxidation of thiols.



- Quenching: Stop the reaction by adding L-cysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
- Final Purification: Remove excess maleimide-activated payload and other reaction byproducts by purifying the final conjugate. Size Exclusion Chromatography (SEC) is highly effective for this step, exchanging the conjugate into a suitable final storage buffer (e.g., PBS pH 7.4).
- Characterization and Storage: Characterize the final conjugate for purity, identity, and drugto-antibody ratio (DAR) using the techniques listed in Table 3. Store the purified conjugate under conditions appropriate for the protein, typically at -80°C.

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